1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanaminium, N,N,N',N',N'',N''-hexaethyl-2,4,6-trioxo-N,N',N''-tris(phenylmethyl)-, tribromide

Description

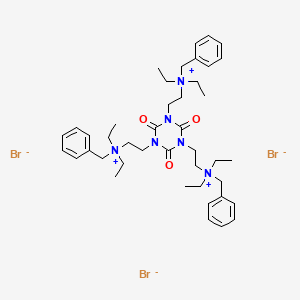

The compound 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanaminium, N,N,N',N',N'',N''-hexaethyl-2,4,6-trioxo-N,N',N''-tris(phenylmethyl)-, tribromide (hereafter referred to as Compound A) is a highly substituted triazine derivative characterized by:

- A trioxo-modified triazine core (2,4,6-trioxo-1,3,5-triazine).

- Hexaethyl groups on the ethanaminium side chains.

- Three benzyl (phenylmethyl) substituents.

- A tribromide counterion.

This structure confers unique physicochemical properties, including enhanced lipophilicity from the benzyl groups and ionic character from the bromide counterion.

Properties

CAS No. |

132684-40-3 |

|---|---|

Molecular Formula |

C42H63Br3N6O3 |

Molecular Weight |

939.7 g/mol |

IUPAC Name |

benzyl-[2-[3,5-bis[2-[benzyl(diethyl)azaniumyl]ethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl]-diethylazanium;tribromide |

InChI |

InChI=1S/C42H63N6O3.3BrH/c1-7-46(8-2,34-37-22-16-13-17-23-37)31-28-43-40(49)44(29-32-47(9-3,10-4)35-38-24-18-14-19-25-38)42(51)45(41(43)50)30-33-48(11-5,12-6)36-39-26-20-15-21-27-39;;;/h13-27H,7-12,28-36H2,1-6H3;3*1H/q+3;;;/p-3 |

InChI Key |

OSJICJZTZZQMEI-UHFFFAOYSA-K |

Canonical SMILES |

CC[N+](CC)(CCN1C(=O)N(C(=O)N(C1=O)CC[N+](CC)(CC)CC2=CC=CC=C2)CC[N+](CC)(CC)CC3=CC=CC=C3)CC4=CC=CC=C4.[Br-].[Br-].[Br-] |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Reagents

Representative Synthetic Procedure

Synthesis of Triethanolamine-Substituted Triazine Intermediate

Cyanuric chloride is dissolved in anhydrous acetone and cooled to 0–5°C. Triethanolamine is added dropwise with stirring. The reaction mixture is maintained at low temperature for several hours to ensure selective substitution of chlorine atoms by triethanolamine groups, yielding the triethanolamine-substituted triazine intermediate.Alkylation and Quaternization

The intermediate is then reacted with an excess of ethyl bromide and benzyl bromide in the presence of potassium carbonate or sodium carbonate as a base. The reaction is often conducted under microwave irradiation (e.g., 50–60 W power for 1–2 minutes) to accelerate the alkylation process. The bases serve to neutralize the generated acid and improve the alkylation yield. The reaction progress is monitored by HPLC-MS, with yields reported between 50% and 73% depending on the base used.Tribromide Salt Formation

The quaternized product is treated with bromine or bromide salts to form the tribromide salt. The reaction is carefully controlled to avoid side reactions. The final product precipitates as a white solid, which can be isolated by filtration and purified by recrystallization if necessary.

Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ^1H and ^13C NMR are used to confirm the substitution pattern on the triazine ring and the presence of alkyl and benzyl groups.Mass Spectrometry (MS)

Confirms the molecular weight and the presence of tribromide ions.High-Performance Liquid Chromatography (HPLC)

Used to monitor reaction progress and purity of the final compound.Elemental Analysis

Confirms the composition consistent with the tribromide salt form.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | Cyanuric chloride |

| Key Intermediates | Triethanolamine-substituted triazine |

| Alkylating Agents | Ethyl bromide, benzyl bromide |

| Bases Used | Potassium carbonate, sodium carbonate |

| Reaction Medium | Acetone, acetonitrile |

| Temperature | 0–5°C for substitution; room temp or microwave for alkylation |

| Microwave Irradiation | 50–60 W, 60–120 seconds (optional) |

| Yield Range | 50–73% depending on base and conditions |

| Final Salt Formation | Tribromide via bromine or bromide salts |

| Purification | Filtration, recrystallization |

Research Findings and Notes

The choice of base significantly affects the alkylation yield, with sodium carbonate providing higher yields (~73%) compared to potassium carbonate (~23%) under similar conditions.

Microwave-assisted synthesis enhances reaction rates and yields, reducing reaction times from hours to minutes without compromising product purity.

The triazine core’s electron-deficient nature facilitates nucleophilic substitution, allowing selective functionalization at the 1,3,5 positions.

The quaternary ammonium groups confer solubility in polar solvents and enable formation of stable tribromide salts, which are isolable as crystalline solids.

Characterization data confirm the integrity of the triazine ring and the successful introduction of hexaethyl and phenylmethyl substituents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

Substitution: Substitution reactions can replace specific groups within the compound with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substituting Agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing groups.

Scientific Research Applications

Chemistry

Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions.

Material Science: It could be used in the development of advanced materials with unique properties.

Biology

Biological Probes: The compound may be used as a probe to study biological processes and interactions.

Drug Development: It could be investigated for potential therapeutic applications.

Medicine

Diagnostic Agents: The compound may be used in diagnostic assays and imaging techniques.

Therapeutic Agents: It could be explored for its potential as a therapeutic agent in treating various diseases.

Industry

Polymer Production: The compound may be used in the synthesis of polymers with specific properties.

Coatings and Adhesives: It could be used in the formulation of coatings and adhesives with enhanced performance.

Mechanism of Action

The mechanism of action of “1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanaminium, N,N,N’,N’,N’‘,N’‘-hexaethyl-2,4,6-trioxo-N,N’,N’'-tris(phenylmethyl)-, tribromide” involves its interaction with molecular targets and pathways. This may include:

Binding to Enzymes: The compound may inhibit or activate specific enzymes.

Interacting with Receptors: It could bind to cellular receptors, modulating their activity.

Affecting Cellular Pathways: The compound may influence various cellular pathways, leading to specific biological effects.

Comparison with Similar Compounds

Key Observations :

Physicochemical Properties

Key Observations :

- Compound A ’s ionic nature and bulky benzyl groups reduce water solubility compared to hydroxyethyl-substituted triazines but improve compatibility with polar organic solvents.

- The trioxo core may increase acidity compared to amino- or chloro-substituted triazines, influencing reactivity in further substitutions .

Biological Activity

1,3,5-Triazine derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The compound in focus, 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanaminium, N,N,N',N',N'',N''-hexaethyl-2,4,6-trioxo-N,N',N''-tris(phenylmethyl)-, tribromide , is a complex triazine derivative with potential applications in various fields including pharmaceuticals and agrochemicals. This article aims to provide a comprehensive overview of its biological activity based on existing literature and research findings.

- Molecular Formula : C21H36Br3N3O3

- Molecular Weight : 570.36 g/mol

- CAS Number : Not readily available in the literature.

The biological activity of triazine derivatives often involves mechanisms such as enzyme inhibition and interaction with cellular receptors. The specific interactions of this compound with biological targets are not extensively characterized; however, related triazine compounds have been shown to exhibit:

- Antimicrobial Activity : Triazines can act as bactericides and fungicides by disrupting cell membrane integrity or inhibiting essential metabolic pathways.

- Anticancer Properties : Some triazine derivatives have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

In studies evaluating the antimicrobial properties of related triazine compounds:

- Bactericidal Effects : Triazines have been noted for their effectiveness against both Gram-positive and Gram-negative bacteria. For instance, hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine has been used as a biocide in metalworking fluids due to its ability to inhibit bacterial growth effectively .

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Toxicological Studies

Toxicological assessments indicate that exposure to high concentrations of triazine derivatives can lead to adverse effects:

- A study on the prenatal developmental toxicity of hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine in rats showed significant clinical signs at higher doses (750 mg/kg/day), including respiratory distress and reduced body weight .

| Dose (mg/kg/day) | Observed Effects |

|---|---|

| 0 | No significant effects observed |

| 250 | Mild respiratory distress |

| 500 | Moderate weight loss and respiratory issues |

| 750 | Severe toxicity leading to mortality |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine in industrial settings. The compound was found to significantly reduce bacterial load in cooling fluids used in metalworking processes. -

Case Study on Developmental Toxicity :

In a controlled study involving pregnant rats exposed to varying doses of the compound during gestation days 6 through 15, high-dose groups exhibited significant maternal toxicity and developmental impairments .

Q & A

Q. What methodologies are recommended for synthesizing this triazine derivative, and how can reaction conditions be optimized?

The synthesis of triazine derivatives often involves cyclocondensation or alkylation reactions. For example, a related hexahydrotriazine compound was synthesized via a formaldehyde-ethanolamine reaction under controlled conditions (35°C, 2 hours) with additives to suppress side reactions . Adapting this method, researchers might use guanidine or nitrile precursors in solvent-free or one-pot syntheses to improve yield . Optimization could involve adjusting stoichiometry, temperature, or catalyst selection. Post-synthesis steps, such as vacuum concentration and deodorization, are critical for purity .

Q. Which analytical techniques are essential for characterizing the structural and electronic properties of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm substituent positions and hydrogen bonding patterns, as demonstrated in triazine derivatives with aryl groups .

- X-ray Diffraction (XRD): Resolve crystal structures to validate steric effects from phenylmethyl groups .

- Mass Spectrometry (MS): Verify molecular weight and bromide counterion presence.

- UV-Vis Spectroscopy: Assess electronic transitions influenced by the triazine core and substituents .

Q. How should researchers address solubility limitations in experimental design?

The compound’s low water solubility (similar to triethylmelamine derivatives, ~1.5 g/L at 25°C ) necessitates polar aprotic solvents (e.g., DMF, DMSO) or surfactant-assisted dispersion. Sonication or co-solvent systems (e.g., water-acetone mixtures) may enhance solubility for reaction studies .

Advanced Research Questions

Q. What mechanistic insights exist for this compound’s reactivity in cross-coupling or coordination chemistry?

Triazines with electron-withdrawing groups (e.g., tribromide) may act as ligands or catalysts. For example, phosphorylated triazines (e.g., TPTZ) coordinate with transition metals via nitrogen and phosphorus atoms . Researchers should conduct kinetic studies (e.g., UV-Vis monitoring) to track ligand exchange rates or catalytic cycles. Density Functional Theory (DFT) simulations can model charge distribution and reactive sites .

Q. How can computational modeling resolve contradictions in reported reaction outcomes?

Discrepancies in yields or regioselectivity (e.g., aryl vs. alkyl substitution) may arise from steric hindrance from phenylmethyl groups. Molecular dynamics simulations can predict steric effects, while Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites. Compare computational results with experimental NMR/XRD data to validate models .

Q. What strategies mitigate toxicity risks during handling, and how are these integrated into experimental protocols?

Similar to N,N-diethyltetrazinyltriazine derivatives, this compound’s toxicity requires:

- Controlled Environments: Use fume hoods and glove boxes for synthesis .

- Analytical Safeguards: In-line IR spectroscopy monitors volatile byproducts.

- Waste Management: Neutralize bromide residues with reducing agents (e.g., Na₂S₂O₃) before disposal .

Data Analysis & Interpretation

Q. How should researchers analyze conflicting spectral data (e.g., NMR vs. XRD)?

Contradictions may arise from dynamic processes (e.g., tautomerism). For example, triazine ring puckering can cause NMR signal splitting not observed in XRD. Combine variable-temperature NMR with solid-state XRD to distinguish static vs. dynamic structural features .

Q. What statistical frameworks are appropriate for evaluating catalytic efficiency in triazine-mediated reactions?

Use Michaelis-Menten kinetics for enzyme-like catalysis or Eyring plots for activation parameters. Compare turnover numbers (TON) and selectivity ratios across substrates. Multivariate analysis (e.g., PCA) identifies dominant factors (e.g., solvent polarity, substituent electronics) .

Experimental Design & Validation

Q. How can researchers validate the compound’s role in supramolecular assembly or drug delivery systems?

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity with biomolecules.

- Dynamic Light Scattering (DLS): Monitor nanoparticle formation in aqueous solutions.

- In Vitro Assays: Test cytotoxicity (e.g., MTT assay) and cellular uptake (fluorescence tagging) .

Q. What controls are critical when studying this compound’s stability under varying pH or temperature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.